Glyphosate-isopropylammonium

描述

Nomenclature and Chemical Context within Herbicide Formulations

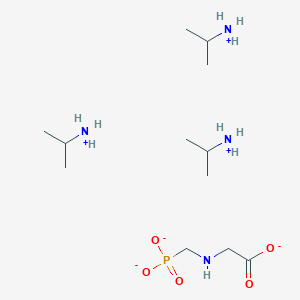

Glyphosate-isopropylammonium (CAS Number: 38641-94-0) is the product of an acid-base reaction between N-(phosphonomethyl)glycine, or glyphosate (B1671968) acid, and isopropylamine (B41738). researchgate.netusrtk.org Glyphosate acid itself has relatively low solubility in water, which makes it impractical for field application. who.int To overcome this, it is converted into a salt, with the isopropylammonium salt being one of the most common and historically significant forms. issuu.comnih.govorst.edu This salt formation renders the molecule highly water-soluble, facilitating its use in aqueous spray solutions for agricultural and other applications. usrtk.org

In chemical terms, glyphosate is an organic acid composed of a phosphonomethyl group and a glycine (B1666218) moiety. usrtk.org The isopropylammonium cation (C₃H₁₀N⁺) neutralizes the negative charge on the glyphosate acid (C₃H₇NO₅P⁻), forming the stable salt, this compound (C₆H₁₇N₂O₅P). usrtk.orghh-ra.org Once inside the plant, the salt dissociates, and the glyphosate anion is translocated to the plant's growing points. nih.gov It is the glyphosate acid that is responsible for the herbicidal effect by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants. wikipedia.orgnih.gov

Formulations containing this compound often include other components, such as surfactants, to enhance the efficacy of the herbicide by improving its retention, spreading, and penetration on leaf surfaces. glyphosatefacts.comnih.gov The concentration in these formulations is frequently expressed in terms of acid equivalent (ae), which refers to the theoretical yield of the parent glyphosate acid from the salt form. usrtk.org

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Common Name | This compound |

| IUPAC Name | N-(phosphonomethyl)glycine - isopropylamine (1:1) |

| CAS Number | 38641-94-0 |

| Molecular Formula | C₆H₁₇N₂O₅P |

| Molecular Weight | 228.18 g/mol |

| Synonyms | Glyphosate isopropylamine salt, Isopropylamine glyphosate, MON 2139 |

Selected Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | White odorless solid/powder |

| Melting Point | Occurs in two steps: 143-164 °C and 189-223 °C |

| Water Solubility | 1.05 x 10⁶ mg/L at 25 °C |

| Vapor Pressure | 2.1 x 10⁻³ mPa at 25 °C |

| Log Kow (Octanol-Water Partition Coefficient) | -5.4 |

Historical Overview of this compound Research Trajectories

The history of this compound is intrinsically linked to the discovery of its parent acid, glyphosate. N-(phosphonomethyl)glycine was first synthesized in 1950 by Dr. Henri Martin of the Swiss company Cilag. hh-ra.org However, its herbicidal properties were not discovered until 1970 by Dr. John Franz, a chemist at Monsanto. issuu.comglyphosatefacts.com Following this discovery, Monsanto patented glyphosate as an herbicide and introduced it commercially in 1974 under the trade name Roundup®, with this compound being the active ingredient in the original formulation. issuu.comhh-ra.orgwikipedia.org

Early research trajectories in the 1970s and 1980s focused on understanding the fundamental aspects of this compound, including its mode of action, efficacy on various weed species, and its environmental fate, particularly its strong adsorption to soil particles. hh-ra.orgepa.gov Studies from this period established its broad-spectrum, non-selective, and systemic properties. issuu.com

A significant shift in research occurred with the introduction of genetically engineered "Roundup Ready" crops in 1996. issuu.comnih.gov These crops, tolerant to glyphosate, allowed for post-emergence application directly over the crop, leading to a dramatic increase in the use of this compound-based herbicides. nih.gov This spurred a new wave of research focusing on the agronomic practices of these new systems, the management of weed populations, and the potential for weed resistance. issuu.com

Monsanto's primary patent on the isopropylamine salt expired in the United States in 2000, opening the market to other manufacturers. wikipedia.org This led to the development and study of other glyphosate salts, such as potassium, diammonium, and dimethylamine (B145610) salts, and prompted comparative research into the efficacy and physical properties of these different formulations. issuu.commdpi.com

Current State of Scholarly Inquiry on this compound

Contemporary academic research on this compound is multifaceted, addressing its role in evolving agricultural practices and its environmental interactions. A major area of investigation is the management of glyphosate-resistant weeds. mendelu.cz The widespread and repeated use of herbicides containing this compound has led to the evolution of resistance in numerous weed species, such as Eleusine indica (goosegrass). mendelu.cz Research in this area explores the efficacy of alternative herbicides and integrated weed management strategies to control these resistant biotypes. mendelu.cz

Another significant research trend involves the comparative analysis of different glyphosate salt formulations. Studies compare the absorption, translocation, and ultimate efficacy of this compound against other salts, like the potassium and diammonium salts, on various weed species. mdpi.comarccjournals.com For example, some studies have found that the potassium salt formulation resulted in better control of certain weed species compared to the isopropylamine salt formulation under specific conditions. mdpi.com Research also investigates how different adjuvants and surfactants included in formulations affect the performance of the active ingredient. mdpi.com

The environmental fate and behavior of this compound continue to be a key focus. Scholarly inquiry examines its degradation in different soil types, its adsorption and desorption characteristics, and its potential for transport into water bodies via runoff. alanplewis.comepa.govwur.nl Research confirms that glyphosate is primarily degraded by soil microbes into its major metabolite, aminomethylphosphonic acid (AMPA). epa.govepa.gov Recent studies also explore the long-term effects of the application of this compound and its formulations on soil microbial communities and non-target organisms like earthworms. mdpi.commdpi.comresearchgate.net

Furthermore, innovative formulation technologies are an active area of research. For instance, studies have explored the synthesis of slow-release agents for this compound to improve utilization rates and reduce the amount of active ingredient needed, thereby potentially lessening environmental load.

Significance of this compound in Contemporary Agroecosystems Research

This compound holds substantial significance in modern agroecosystems research due to its historical and ongoing widespread use. Its application is a central component in the study of no-tillage and conservation tillage farming systems, which rely on chemical herbicides for weed control to reduce soil erosion. researchgate.net The facilitation of these practices by glyphosate-based herbicides has major implications for soil health, carbon sequestration, and fuel use in agriculture, all of which are active research topics. researchgate.netbioone.org

The compound is pivotal to research on genetically modified (GM) crops. The development and massive adoption of glyphosate-tolerant crops have fundamentally altered weed management paradigms and are a major driver of agricultural biotechnology research. nih.gov This includes studies on gene flow, the long-term ecological impacts of GM cropping systems, and the economic consequences for farmers.

Research into herbicide resistance is heavily influenced by the use of this compound. As one of the most intensively used herbicides, it serves as a primary model for studying the evolutionary pressures that lead to resistance in weed populations. mdpi.commdpi.com This research informs the development of sustainable weed management strategies aimed at preserving the efficacy of existing herbicides and mitigating the spread of resistance.

Finally, due to its global prevalence, this compound is a key reference compound in ecotoxicology and environmental chemistry. wur.nlmdpi.com Studies on its persistence, mobility, and impact on soil and aquatic ecosystems provide critical data for environmental risk assessments and for understanding the broader effects of agricultural inputs on environmental quality. nih.govalanplewis.com For example, studies in specific agroecosystems, such as those in Mexico, investigate the concentrations of glyphosate and its metabolite AMPA in soil under different crop management practices involving products containing this compound. wur.nl

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-(phosphonomethylamino)acetic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKANFGSDXODPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034649 | |

| Record name | Glyphosate isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [HSDB], Odorless crystalline solid or powder, very soluble in water. | |

| Record name | Glyphosate isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 1.05X10+6 mg/L at 25 °C | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 2.1X10-3 mPa at 25 °C /1.58X10-8 mm Hg/ at 25 °C, 1.58x10-8 mmHg | |

| Record name | Glyphosate isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

White powder | |

CAS No. |

38641-94-0 | |

| Record name | Roundup | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38641-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyphosate-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyphosate isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(phosphonomethyl)glycine, compound with 2-propylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(phosphonomethyl)glycin isopropylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYPHOSATE-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJX3508RLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Occurs in two steps 143-164 °C and 189-223 °C, Occurs in two steps: 289.4-327.2 °F, 372.2-433.4 °F | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanisms of Action and Biological Interactions of Glyphosate Isopropylammonium

Target-Site Mechanisms in Plants

The primary mode of action for glyphosate-isopropylammonium in plants is the specific inhibition of a key enzyme in the shikimate pathway. nih.govresearchgate.netcdnsciencepub.com This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in mammals. nih.govnih.gov

Inhibition of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) Pathway

This compound acts as a potent and specific inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.govnih.govfrontiersin.org The molecular structure of glyphosate (B1671968) resembles that of phosphoenolpyruvate (B93156) (PEP), a natural substrate for the EPSPS enzyme. pressbooks.pub This similarity allows glyphosate to act as a competitive inhibitor, binding to the EPSPS enzyme-S3P complex more tightly than PEP. pressbooks.pub This binding effectively inactivates the enzyme, halting the shikimate pathway. iastate.edupressbooks.pub The inhibition of EPSPS is a slow-reversible reaction. nih.gov

The process involves the formation of a stable ternary complex consisting of the EPSPS enzyme, its substrate shikimate-3-phosphate (B1206780) (S3P), and glyphosate. nih.govnih.gov Glyphosate binds near the S3P binding site, and its nitrogen atom forms a hydrogen bond with the 5-hydroxyl group of S3P. nih.gov This action blocks the transfer of the enolpyruvyl moiety from PEP to S3P, a crucial step in the synthesis of aromatic compounds. nih.gov

Consequences of Aromatic Amino Acid Biosynthesis Disruption

The inhibition of the EPSPS enzyme by glyphosate leads to a cascade of metabolic disruptions, primarily the cessation of aromatic amino acid production. nih.govresearchgate.net These amino acids—phenylalanine, tyrosine, and tryptophan—are not only fundamental building blocks for protein synthesis but also precursors for a vast array of essential plant metabolites. nih.govutupub.fi

The disruption of this pathway leads to several critical consequences:

Depletion of Essential Metabolites: The lack of aromatic amino acids halts the production of proteins necessary for growth and development. researchgate.net Furthermore, it prevents the synthesis of vital secondary metabolites derived from these amino acids, such as plant hormones (e.g., auxin), lignins, flavonoids, and other phenolic compounds crucial for plant defense. nih.govutupub.fi For instance, blocking tryptophan production prevents the synthesis of indole (B1671886) acetic acid (IAA), a major growth promoter. nih.gov

Deregulation of the Shikimate Pathway: The blockage of the pathway leads to an accumulation of high levels of shikimate and shikimate-3-phosphate in plant tissues. pressbooks.pub This accumulation can represent a significant portion of the plant's dry weight and drains carbon resources from other essential metabolic pathways. pressbooks.pub

Impact on Photosynthesis-Related Compounds: The shikimate pathway is also responsible for producing precursors for compounds related to photosynthesis, such as quinones. oup.com By inhibiting this pathway, glyphosate indirectly affects photosynthesis. oup.combohrium.com

Physiological Manifestations in Target Plants

The biochemical disruptions caused by this compound manifest as a series of observable physiological effects in susceptible plants. After application, glyphosate is absorbed through the foliage and translocated throughout the plant, concentrating in areas of active growth like meristems. behnmeyer.comnih.gov

Visible symptoms of glyphosate's action typically appear within one to three weeks and include: nih.gov

Stunted Growth: The inhibition of protein synthesis and the production of growth-promoting hormones leads to a cessation of plant growth. behnmeyer.com

Chlorosis: Plants lose their green coloration due to the inhibition of chlorophyll (B73375) biosynthesis, which can be an indirect effect of nutrient chelation or disruption of related metabolic pathways. oup.combohrium.com

Leaf Malformation: Leaves may appear wrinkled or malformed. behnmeyer.com

Tissue Necrosis: Ultimately, the widespread metabolic failure leads to the death of plant tissues and the entire plant. behnmeyer.com

Non-Target-Site Mechanisms of Action

Disruption of Cellular Membranes

Some evidence suggests that glyphosate-based formulations can disrupt cellular membranes. litfl.comnih.gov This effect is often attributed to the surfactants present in the formulation, which can increase the permeability of cell membranes. frontiersin.org This disruption can lead to leakage of cellular contents and a general loss of cellular integrity. oatext.com Studies have shown that some formulations cause general cell membrane damage, which can precede other cytotoxic effects. oatext.com

Uncoupling of Oxidative Phosphorylation

Glyphosate formulations have been shown to interfere with mitochondrial function, specifically by uncoupling oxidative phosphorylation. litfl.comnih.govresearchgate.net This process disrupts the production of ATP, the primary energy currency of the cell. The uncoupling effect can lead to a decrease in the mitochondrial membrane potential and an increase in the generation of reactive oxygen species (ROS), inducing oxidative stress. nih.gov

Research on isolated rat liver mitochondria has demonstrated that while pure glyphosate has minimal effect, some commercial formulations can significantly stimulate respiration while collapsing the transmembrane electrical potential, which is indicative of uncoupling. researchgate.net This effect can also be linked to non-specific membrane permeabilization induced by the formulation. researchgate.net The impairment of mitochondrial function can lead to a decrease in ATP generation and a shift in the redox balance within the cell. nih.gov

Differential Toxicity Across Glyphosate Formulations

The specific salt of glyphosate used in a formulation can influence its toxic effects. nih.govtandfonline.com For instance, products containing glyphosate isopropylamine (B41738) or ammonium (B1175870) salts in combination with polyethoxylated tallow (B1178427) amine (POEA) surfactants have been associated with severe lung and liver injury in cases of acute poisoning. tandfonline.com In contrast, formulations with glyphosate potassium salt and non-POEA surfactants have been linked to hyperkalemia and cardiac issues. tandfonline.com

Studies comparing technical grade glyphosate with its commercial formulations have revealed significant differences in toxicity across various organisms. For example, in aquatic life, formulations are often found to be substantially more toxic. One study noted that the mean 96-hour LC50 (the concentration lethal to 50% of the test subjects) for glyphosate per se in fish was 246.8 mg/L, whereas for commercial formulations, it was 15.9 mg/L. victoria.ac.nz This increased toxicity in formulations is largely attributed to the adjuvants they contain. alanplewis.comvictoria.ac.nz In vitro studies on human cells have also shown that formulations can be up to 1000 times more toxic than glyphosate alone. detoxproject.org For instance, research on human umbilical, embryonic, and placental cells demonstrated that while glyphosate alone can induce apoptosis (programmed cell death), the full formulations cause rapid and total cell death through both apoptosis and necrosis (cell death due to injury). nrc.govacs.org The deleterious effects observed were not directly proportional to the concentration of glyphosate but were dependent on the nature of the adjuvants in the mixture. nrc.govacs.org

Table 1: Comparative Toxicity of Glyphosate and its Formulations

| Organism/Cell Line | Substance Tested | Observed Effect | Finding | Citation |

|---|---|---|---|---|

| Fish (general) | Glyphosate vs. Commercial Formulations | Acute Toxicity (96h LC50) | Formulations (15.9 mg/L) are significantly more toxic than glyphosate alone (246.8 mg/L). | victoria.ac.nz |

| Rainbow Trout (Oncorhynchus mykiss) | Glyphosate vs. Formulation MON 2139 | Lethal Concentration (LC50) | The LC50 for glyphosate was 86 mg/L, while for the formulation it was 8.2 mg/L. | biorxiv.org |

| Water Flea (Daphnia magna) | Glyphosate Isopropylamine Salt vs. Roundup Formulations | Acute Toxicity (48h EC50) | The isopropylamine salt (4.2 mg AE L−1) was about 10-fold more toxic than the tested Roundup formulations. | alanplewis.com |

| Human Cell Lines (HepG2, HEK293, JEG3) | Glyphosate vs. Formulations | Cytotoxicity | Formulations were found to be up to 100 times more cytotoxic than glyphosate alone. | biorxiv.org |

| Human Placental Cells (JEG3) | Glyphosate vs. Roundup® | Cell Viability | Roundup® was consistently more toxic than glyphosate alone; the median lethal dose was approximately 1.8 times lower for Roundup®. | nih.gov |

Role of Adjuvants (e.g., POEA) in Enhancing Bioavailability and Bioaccumulation

The primary mechanism by which adjuvants like POEA enhance glyphosate's biological activity is by increasing its penetration into cells. detoxproject.orgnrc.gov These surfactant compounds can alter the permeability of cell membranes, facilitating the entry of glyphosate into both plant and animal cells. nrc.govfrontiersin.orgresearchgate.net This action increases the bioavailability of glyphosate. nih.govresearchgate.net Studies have shown that adjuvants can increase the wettability of spray solutions on leaf surfaces, leading to greater glyphosate uptake and accumulation of its target metabolite, shikimate. scielo.br

Table 2: Effects of Adjuvants on Glyphosate's Biological Interactions

| Adjuvant Type | Mechanism/Effect | Outcome | Citation |

|---|---|---|---|

| Polyethoxylated Tallow Amine (POEA) | Increases cell membrane permeability. | Facilitates glyphosate penetration into cells, amplifying toxicity. | nrc.govfrontiersin.org |

| POEA | Increases absorption rate in rats. | Time to reach maximum plasma concentration (Tmax) is significantly reduced. | nih.gov |

| POEA | Induces cellular damage. | Causes apoptosis and necrosis in human cells, often synergistically with glyphosate. | nrc.govacs.org |

| POEA | Environmental Persistence | Longer half-life in aquatic environments (21-42 days) compared to glyphosate (7-14 days). | wikipedia.orgdetoxproject.org |

| Oils (e.g., Methylated Soybean Oil) and Surfactants | Increase wettability on plant surfaces. | Enhances glyphosate uptake and accumulation of shikimate in plants. | scielo.br |

Environmental Fate and Transport of Glyphosate Isopropylammonium

Degradation Pathways in Environmental Compartments

The breakdown of glyphosate (B1671968) in the environment is predominantly a biological process carried out by soil and water microorganisms. cambridge.orgalanplewis.com Chemical degradation and photodegradation are generally considered minor pathways for glyphosate dissipation. alanplewis.comorst.edu

Microorganisms utilize glyphosate as a source of essential nutrients like phosphorus, carbon, and nitrogen, breaking it down through two principal enzymatic pathways. mdpi.comnih.gov These pathways are the Aminomethylphosphonic Acid (AMPA) pathway and the Sarcosine (B1681465) pathway. mdpi.comnih.govmdpi.com The prevalence of each pathway can depend on environmental conditions and the specific microbial populations present. amelica.orghh-ra.org

The AMPA pathway is considered the predominant route of glyphosate degradation in many environments. cambridge.orgbioone.org This pathway involves the cleavage of a carbon-nitrogen bond within the glyphosate molecule. nih.govnih.gov

####### 3.1.1.1.1. Formation of AMPA and Glyoxylate

The initial step in this pathway is catalyzed by the enzyme glyphosate oxidoreductase (GOX), which breaks the carboxymethylene-nitrogen bond of glyphosate. mdpi.commdpi.comnih.gov This enzymatic reaction results in the formation of two primary metabolites: aminomethylphosphonic acid (AMPA) and glyoxylate. cambridge.orgnih.govnih.gov AMPA is a major and frequently detected metabolite of glyphosate in the environment. mdpi.comhh-ra.org

####### 3.1.1.1.2. Subsequent Degradation via Glyoxylate Cycle and C-P Lyase

The two products of the initial reaction are further metabolized by microorganisms. Glyoxylate, a common natural metabolic compound, can be utilized as a carbon source by microorganisms and may enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide. mdpi.comamelica.org AMPA, on the other hand, can be further degraded. mdpi.com The enzyme carbon-phosphorus (C-P) lyase can cleave the C-P bond in AMPA, breaking it down into phosphate (B84403) and methylamine, which can then be used by the microorganisms. mdpi.commdpi.comamelica.org

An alternative route for microbial glyphosate degradation is the sarcosine pathway. mdpi.comnih.gov This pathway is initiated by the direct cleavage of the carbon-phosphorus (C-P) bond in the glyphosate molecule, a bond known for its high stability. alanplewis.comnih.gov

####### 3.1.1.2.1. Cleavage to Sarcosine and Phosphate

The key enzyme in this pathway is C-P lyase, which directly breaks the C-P bond of glyphosate. mdpi.comnih.govmdpi.com This cleavage releases sarcosine (N-methylglycine) and an inorganic phosphate group, which can be utilized by microorganisms as a phosphorus source. amelica.orgnih.govmdpi.com The activity of this pathway is often induced under conditions of phosphorus deficiency. hh-ra.orgoup.com Studies with various bacteria, including Pseudomonas sp. PG2982, have confirmed the formation of sarcosine as an intermediate in glyphosate degradation. nih.govresearchgate.netnih.gov

Microbial Degradation Processes

Sarcosine Pathway

Oxidation of Sarcosine to Glycine (B1666218) and Formaldehyde

A key pathway in the microbial metabolism of glyphosate involves its conversion to sarcosine. nih.gov This process is facilitated by the cleavage of the carbon-phosphorus (C-P) bond of glyphosate. nih.govasm.org Following the formation of sarcosine, certain bacteria, such as Pseudomonas sp. strain PG2982, possess a sarcosine-oxidizing enzyme. nih.govasm.org This enzyme catalyzes the oxidation of sarcosine, breaking it down into glycine and formaldehyde. nih.govasm.orgosti.gov

Metabolic radiolabeling experiments have confirmed this pathway. nih.gov In studies using [3-¹⁴C]glyphosate, [3-¹⁴C]sarcosine was identified as an intermediate in the degradation process. nih.govasm.org When PG2982 cells were examined, they revealed the presence of an enzyme that actively oxidizes sarcosine to yield glycine and formaldehyde. nih.govasm.org This degradation route allows the organism to utilize the phosphate released from the initial C-P bond cleavage as a phosphorus source, while the resulting sarcosine is further metabolized. nih.govasm.org

Influence of Environmental Factors on Microbial Degradation (e.g., soil type, inorganic phosphorus)

The rate and extent of glyphosate's microbial degradation are not uniform and are significantly influenced by various environmental factors. nih.gov Key among these are soil properties and the availability of inorganic phosphorus. nih.govpreprints.org

Soil Type and Composition: The physical and chemical characteristics of soil play a crucial role. nih.gov Glyphosate has a strong tendency to adsorb to soil particles, a process governed by the soil's content of clay, organic matter, and metal oxides like iron and aluminum oxides. nih.govmdpi.com This strong adsorption can limit the bioavailability of glyphosate to microorganisms, thereby slowing its degradation rate. nih.govpreprints.org Degradation has been found to have a negative correlation with the soil's adsorption capacity. nih.govpreprints.org Consequently, glyphosate will persist longer in soils with high organic matter, clay content, and concentrations of aluminum (Al) and iron (Fe). mdpi.com

Inorganic Phosphorus: The presence of inorganic phosphate can influence glyphosate degradation because phosphate competes with glyphosate for adsorption sites on soil particles. mdpi.comalanplewis.com This competition can increase the amount of glyphosate in the soil solution, potentially making it more available for microbial uptake. mdpi.com Some studies have found that the addition of phosphate to the soil stimulates glyphosate mineralization. preprints.org However, the relationship is complex, as some microorganisms can degrade glyphosate even in the presence of phosphate by utilizing enzymes like C-P lyases, which are responsible for cleaving the carbon-phosphorus bond. alanplewis.comnih.gov

Table 1: Factors Influencing Microbial Degradation of Glyphosate

| Factor | Influence on Degradation | Mechanism | Citations |

|---|---|---|---|

| Soil Type | High clay and organic matter content can decrease degradation rates. | Strong adsorption to soil particles reduces bioavailability for microbes. | nih.gov, mdpi.com |

| Metal Oxides (Al, Fe) | High concentrations decrease degradation rates. | Glyphosate binds strongly to aluminum and iron oxides, reducing availability. | nih.gov, mdpi.com |

| Inorganic Phosphorus | Can stimulate degradation. | Competes with glyphosate for soil binding sites, increasing its availability in the soil solution. | mdpi.com, preprints.org |

| pH Level | Low pH can increase persistence. | Affects glyphosate's binding affinity to soil components. | mdpi.com, alanplewis.com |

Abiotic Degradation Processes

While microbial action is the primary driver of glyphosate degradation in the environment, abiotic (non-biological) processes also contribute, though generally to a lesser extent. alanplewis.comorst.edu These processes include photodegradation, oxidation, and chemical degradation. alanplewis.cominchem.org

Photodegradation

Photodegradation, or the breakdown of a chemical by light, is not considered a significant pathway for glyphosate dissipation in the environment. nih.govorst.edu Studies have shown that the photodegradation of glyphosate in water under natural sunlight is insignificant. orst.edu In one study, glyphosate in a buffered aqueous solution at pH 5, 7, and 9 showed minimal degradation when exposed to natural sunlight. inchem.org Similarly, photodegradation is not a major fate process for glyphosate in soil. nih.gov

Oxidation

Abiotic oxidation of glyphosate under typical environmental conditions is generally limited. alanplewis.com Tests involving various oxidizing agents have not shown it to be a major degradation pathway. alanplewis.com However, specific mineral surfaces can facilitate oxidative degradation. Research has provided evidence for an abiotic degradation pathway involving manganese oxides, which are common in soils. researchgate.net Specifically, glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), have been shown to degrade in aqueous suspensions of the manganese oxide birnessite, as evidenced by the accumulation of orthophosphate in the solution over several days. researchgate.net This suggests that at the surface of certain minerals, abiotic oxidation can contribute to glyphosate breakdown. researchgate.net

Chemical Degradation

Chemical degradation, particularly hydrolysis, is a very slow process for glyphosate. inchem.org The molecule is stable to hydrolysis. alanplewis.comorst.edu Studies conducted in sterile aqueous buffer solutions at pH levels of 3, 6, and 9, and at temperatures up to 35°C, found that glyphosate does not undergo significant hydrolysis. nih.govorst.eduinchem.org After 32 days under these conditions, less than 6.3% of the glyphosate was recovered as its metabolite, AMPA. inchem.org This stability indicates that chemical breakdown via hydrolysis is not a significant environmental fate process. nih.gov

Environmental Persistence and Residue Accumulation

The environmental persistence of glyphosate is highly variable, influenced by the specific conditions of the soil and water where it is applied. nih.govmdpi.com Its half-life, the time required for half of the applied amount to degrade, can range widely. orst.edu

In soil, reported median half-life values vary from as short as 2 days to as long as 197 days, with a typical field half-life suggested to be around 47 days. orst.edu Cooler climates tend to see greater persistence, with half-lives in some studies reaching 127.8 and 140.6 days in New York and Iowa, respectively. epa.gov Due to its strong adsorption to soil particles, glyphosate and its residues are generally immobile and tend to remain in the upper layer of the soil (e.g., 0-6 inches). nih.govepa.gov This strong binding makes it a low potential contaminator of groundwater but can lead to its accumulation in soil and transport to aquatic systems via erosion of soil particles during rainfall events. inchem.orgfrontiersin.org

In aquatic environments, glyphosate's half-life can range from a few days to 91 days. orst.edu Once in water, it tends to partition from the water column to sediment. inchem.org In one study, 50% of the initial concentration in water dissipated within 2 days, while maximum concentrations in sediment were observed 14 days after application. inchem.org The primary degradation product, AMPA, often shows greater persistence than glyphosate itself, with a half-life in soil that can range from 39 to over 300 days in aerobic conditions. mdpi.comnih.gov

Table 2: Reported Half-Life of Glyphosate and AMPA

| Compound | Environment | Half-Life Range (Days) | Typical Half-Life (Days) | Citations |

|---|---|---|---|---|

| Glyphosate | Soil | 2 - 197 | 47 | orst.edu |

| Glyphosate | Water | A few days - 91 | Not Specified | orst.edu |

| AMPA | Soil (Aerobic) | 39 - 301 | Not Specified | nih.gov |

| AMPA | Soil | 10 - 98 | Not Specified | mdpi.com |

Adsorption and Mobility in Soil

Glyphosate-isopropylammonium exhibits strong and rapid adsorption to soil particles, a characteristic that largely dictates its mobility. epa.govorst.eduepa.gov This binding is primarily attributed to the phosphonic acid group in the glyphosate molecule, which forms complexes with metal ions like aluminum and iron present in clay and organic matter. epa.govfrontiersin.org Consequently, soils with higher clay and organic matter content tend to adsorb more glyphosate. epa.govnih.gov

The strength of this adsorption significantly limits the vertical movement of this compound through the soil profile, making it largely unavailable for root uptake by plants. epa.govepa.gov While strongly bound, desorption can occur under certain conditions, and the presence of inorganic phosphate in the soil can decrease glyphosate sorption. nih.gov The major metabolite of glyphosate, aminomethylphosphonic acid (AMPA), also binds to soil but may exhibit greater mobility than its parent compound. nih.gov

Table 1: Adsorption and Desorption Coefficients of Glyphosate in Different Soil Types

| Soil Type | Adsorption Coefficient (Kads) | Desorption Coefficient (Kdes) | Reference |

|---|---|---|---|

| Sandy Loam | 14.28 - 30.88 | Lower in soils with higher clay content | frontiersin.org |

| Silt Loam | Higher than sandy soils | - | epa.gov |

| Clay | Strong adsorption | - | epa.gov |

Note: The specific values for Kads and Kdes can vary significantly based on soil pH, organic matter content, clay content, and the presence of other ions.

Leaching Potential to Groundwater

Due to its strong adsorption to topsoil layers, this compound generally has a low potential to leach into groundwater. orst.edunih.gov Most studies indicate that both glyphosate and AMPA are infrequently detected in deep groundwater systems, and when they are found, the concentrations are typically low. nih.gov However, leaching can be possible under specific environmental circumstances, such as in sandy soils combined with heavy rainfall. nih.govnih.gov Some research has shown that despite its high binding tendency, glyphosate can be transported deep into the soil and leach into drainage water in certain field conditions. nih.gov

Runoff and Transport in Surface Water Systems

The primary pathway for this compound to enter surface water bodies is through runoff and soil erosion. nih.govamelica.org Because it is strongly adsorbed to soil particles, rainfall events can transport these particles, carrying the herbicide into streams, rivers, and lakes. nih.govamelica.orgasacim.org.ar The amount of runoff is influenced by factors such as the intensity of rainfall shortly after application and the slope of the land. asacim.org.arresearchgate.net While direct application or spray drift near aquatic environments also contributes to its presence in surface water, runoff from treated agricultural fields is considered a major source of contamination. nih.govnih.govneptjournal.com Studies have detected both glyphosate and its metabolite AMPA in surface waters, indicating their potential for long-range transport within watersheds. neptjournal.comresearchgate.net

Long-term Persistence in Perennial Forest Plants

Research indicates that glyphosate can persist in the tissues of perennial plants for extended periods, in some cases for more than a year after application. frontiersin.orgneptjournal.com Studies in forested environments have found glyphosate residues in the root tissues of plants up to 12 years after treatment. frontiersin.org Once absorbed by a plant, glyphosate is translocated throughout its various parts, including roots and new growth. epa.gov This persistence in plant tissues raises questions about the long-term effects on the plants themselves and the potential for exposure to wildlife that may forage on this vegetation. frontiersin.orgmdpi.com The dissipation time for glyphosate in vegetation can be as short as a couple of days for 50% degradation, but trace levels can remain for much longer. mdpi.com

Detection and Monitoring in Environmental Matrices

Accurate detection and quantification of this compound and its metabolites in environmental samples are crucial for understanding its fate and transport.

Analytical Methodologies for this compound and Metabolites (e.g., AMPA)

Various analytical methods have been developed to measure glyphosate and AMPA in matrices such as water, soil, and biological tissues. Due to their high polarity and low volatility, these compounds present analytical challenges. mdpi.comnih.gov

Chromatographic Techniques (e.g., HPLC, LC-MS/MS, GC-MS/MS)

Chromatographic methods are the most widely used for the analysis of glyphosate and AMPA. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for glyphosate analysis. mdpi.comgoogle.com Often, a derivatization step is required to make the molecules detectable by UV or fluorescence detectors. nih.govredalyc.orghh-ra.org A widely used derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl). nih.govredalyc.org Post-column derivatization is also employed, where the analyte is modified after separation on the HPLC column to enable detection. nemi.govnemi.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for determining glyphosate and AMPA. mdpi.comnih.govindustry.gov.au It can be used with or without a derivatization step. chromatographytoday.com Direct analysis without derivatization is possible with modern instruments and specific columns, such as polymer-based ion-exchange columns. chromatographytoday.com Isotope dilution techniques, where isotopically labeled internal standards are added to the sample, are often used to ensure high precision. industry.gov.aupublisso.de

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-based methods require a derivatization step to convert the non-volatile glyphosate and AMPA into more volatile compounds suitable for gas chromatography. google.comnih.gov Derivatization agents like N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) are used for this purpose. nih.gov GC-MS/MS provides high selectivity and sensitivity for the detection of these compounds. uzh.ch

Table 2: Comparison of Chromatographic Techniques for Glyphosate and AMPA Analysis

| Technique | Derivatization | Common Detector(s) | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|---|

| HPLC | Often required (pre- or post-column) | Fluorescence, UV-Vis | Established methods, relatively lower cost | Lower sensitivity without derivatization | nih.govredalyc.orghh-ra.org |

| LC-MS/MS | Optional | Tandem Mass Spectrometer | High sensitivity and selectivity, can analyze without derivatization | Higher instrument cost | mdpi.comindustry.gov.auchromatographytoday.com |

| GC-MS/MS | Required | Tandem Mass Spectrometer | High selectivity and sensitivity | Derivatization step can be complex and time-consuming | google.comnih.govuzh.ch |

Immunoassays (e.g., ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), serve as a primary method for the rapid screening of glyphosate in environmental samples. mdpi.com These assays are built on the principle of specific antibody-antigen recognition, offering a sensitive and cost-effective tool for analysis. mdpi.com

The most common format is the competitive ELISA. eurofins-technologies.com In this setup, antibodies specific to glyphosate are immobilized on a solid phase, such as the wells of a microtiter plate. mdpi.comnemi.gov For the analysis, the environmental sample (e.g., water) is first derivatized. eurofins-technologies.comeurofins.com This derivatized sample is then introduced into the antibody-coated wells along with a known quantity of enzyme-labeled glyphosate (an enzyme conjugate). nemi.govnemi.gov The glyphosate present in the sample and the enzyme-labeled glyphosate compete for the limited number of antibody binding sites. nemi.govnemi.gov

Following an incubation period, the unbound components are washed away. nemi.gov A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal. nemi.govnemi.gov The intensity of the resulting color is inversely proportional to the concentration of glyphosate in the original sample; a weaker color indicates a higher concentration of glyphosate, as it has outcompeted the enzyme conjugate for antibody binding sites. eurofins-technologies.comeurofins.com The concentration is determined by measuring the absorbance at a specific wavelength (typically 450 nm) and comparing it to a standard curve generated during the same run. nemi.govnemi.gov

Different ELISA kits are commercially available for detecting glyphosate in various matrices, including groundwater, surface water, and soil. nemi.goveurofins.comnemi.gov These kits have been validated and show good correlation with traditional chromatographic methods like LC-MS/MS. eurofins-technologies.com

Table 1: Performance Characteristics of Selected Glyphosate ELISA Kits This table is interactive. You can sort and filter the data.

| Kit Type | Target Analyte(s) | Sample Matrix | Applicable Concentration Range (ppb) | Limit of Detection (LOD) (ppb) | Limit of Quantification (LOQ) (µg/kg) | Reference |

|---|---|---|---|---|---|---|

| Magnetic Particle Immunoassay | Glyphosate | Water (groundwater, surface water, well water) | 0.1 - 5.0 | - | - | nemi.gov |

| Microtiter Plate ELISA | Glyphosate | Water (groundwater, surface water, well water) | 0.15 - 5.0 | 0.05 | - | nemi.goveurofins.com |

| Direct Competitive ELISA | Glyphosate, glyphosate isopropylamine (B41738) salt, N-acetyl glyphosate | Durum wheat, oats, peas, lentils | - | 5 µg/kg (estimated) | 12 - 23 | eurofins-technologies.com |

Flow Injection Analysis

Flow Injection Analysis (FIA) represents another instrumental approach for the determination of this compound. This technique is noted for its high sample throughput and minimal reagent consumption. Several FIA methods have been developed, often employing chemiluminescence or electrochemical detection. researchgate.netsciepub.com

One FIA method facilitates the selective determination of the mono-isopropylamine salt of glyphosate directly in industrial and commercial formulations without requiring a separation step. researchgate.net This method utilizes tris(2,2'-bipyridyl)ruthenium(II) chemiluminescence detection. researchgate.netdeakin.edu.au The process is robust, with samples typically only needing aqueous dilution before analysis. researchgate.net For glyphosate and its mono-isopropylamine salt, this technique has achieved detection limits of 7 x 10⁻⁹ M and 3.5 x 10⁻¹⁰ M, respectively. researchgate.net

Another approach, Sequential Injection Analysis (SIA), a variant of FIA, has been optimized for the simultaneous detection of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA). researchgate.net This system uses post-column derivatization with o-phthaldialdehyde (OPA). researchgate.net A key feature is the ability to adjust process conditions independently for glyphosate (a secondary amine) and AMPA (a primary amine), which have different chemical characteristics. researchgate.net The method achieves limits of detection of 16 µg/L for glyphosate and 9 µg/L for AMPA, which are comparable to some HPLC methods. researchgate.net

Levels of Detection and Quantification in Environmental Samples

The ability to detect and quantify this compound at trace levels is essential for environmental monitoring. The limits of detection (LOD) and quantification (LOQ) vary significantly depending on the analytical method employed and the complexity of the sample matrix (e.g., water, soil, sediment).

Chromatographic methods coupled with mass spectrometry (LC-MS/MS or GC-MS) are considered reference methods and generally provide the lowest detection limits. oaji.netnih.gov For instance, an LC-MS/MS method for water samples reported an LOD ranging from 0.02 to 0.05 µg/L and an LOQ of 0.1 µg/L. bibliotekanauki.pl In soil, GC-MS methods have achieved detection limits as low as 6 µg/kg. ccme.ca

Immunoassays like ELISA offer a balance between sensitivity and speed, making them suitable for screening large numbers of samples. The LOQ for ELISA in solid food matrices like grains has been validated at 12 to 23 µg/kg. eurofins-technologies.com For water samples, ELISA kits can detect glyphosate concentrations in the low parts-per-billion (ppb) or µg/L range. nemi.govccme.ca

Field studies have documented a wide range of glyphosate concentrations in environmental samples. In surface waters in Ontario, Canada, concentrations have been measured with a method detection limit of 0.1 µg/L, with maximum observed concentrations reaching up to 41 µg/L. ccme.ca A study in Argentina reported glyphosate levels in surface waters ranging from 0.10 to 0.70 mg/L (100 to 700 µg/L) and in soils and sediments from 0.5 to 5.0 mg/kg. researchgate.net

Table 2: Examples of Detection and Quantification Limits for Glyphosate in Environmental Samples This table is interactive. You can sort and filter the data.

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Water | 0.02 - 0.05 µg/L | 0.1 µg/L | bibliotekanauki.pl |

| LC-MS/MS | Water | 0.25 µg/L | 0.5 µg/L | bibliotekanauki.pl |

| UPLC-MS/MS | Water | 0.1 µg/L | 0.5 µg/L | bibliotekanauki.pl |

| UPLC-MS/MS | Soil | 0.5 µg/kg | 10 µg/kg | bibliotekanauki.pl |

| LC-MS/MS | Soil | - | 0.030 mg/kg | bibliotekanauki.pl |

| GC-MS | Water | 0.1 µg/L | - | oaji.net |

| GC-MS | Soil | 0.006 mg/kg (6 µg/kg) | - | oaji.netccme.ca |

| GC with FPD | Water | 2.5 ppb (2.5 µg/L) | - | epa.gov |

| HPLC-UV | Water | - | - | researchgate.net |

| HPLC with Fluorescence Detection | Water | 0.02 µg/L | - | oaji.net |

| HPLC with Fluorescence Detection | Soil | 0.02 mg/kg | - | oaji.net |

| ELISA | Water (various) | 0.1 µg/L (MDL) | - | ccme.ca |

| L'ELISA | Soil | 0.8 ng/g (0.8 µg/kg) | - | bibliotekanauki.pl |

| Flow Injection Analysis (Chemiluminescence) | Aqueous Solution | 3.5 x 10⁻¹⁰ M | - | researchgate.net |

Ecotoxicological Impacts of Glyphosate Isopropylammonium

Impacts on Aquatic Ecosystems

Glyphosate-isopropylammonium, a salt form of the widely used herbicide glyphosate (B1671968), can have significant ecotoxicological impacts on aquatic ecosystems. Its presence in water bodies, often as a result of agricultural runoff, can affect a range of non-target organisms. mdpi.comresearchgate.net The toxicity of this compound is complex and can be influenced by the specific formulation and the presence of adjuvants. ajol.inforesearchgate.net

Toxicity to Aquatic Organisms

Chronic exposure to glyphosate has been shown to alter the metabolism in various tissues of fish, such as goldfish (Carassius auratus), leading to oxidative stress. amelica.org Studies on the African catfish (Clarias gariepinus) have demonstrated that the toxicity of glyphosate-based isopropylamine (B41738) formulations is both dose- and time-dependent, causing behavioral abnormalities like restlessness and excessive movement, as well as mortality. ajol.info The 96-hour LC50 (the concentration lethal to 50% of the test subjects) for technical grade glyphosate has been reported as 120 mg/L for bluegill sunfish and 86 mg/L for rainbow trout. ajol.info However, the toxicity can vary significantly depending on the specific formulation. ajol.info For instance, some formulations are considered moderately to practically nontoxic to fish, while others have much lower LC50 values. ajol.infonrc.gov

Table 1: Acute Toxicity of this compound Formulations to Fish

| Species | Formulation | Exposure Duration | LC50 Value | Reference |

|---|---|---|---|---|

| Bluegill Sunfish | Technical Grade Glyphosate | 96 hours | 120 mg/L | ajol.info |

| Rainbow Trout | Technical Grade Glyphosate | 96 hours | 86 mg/L | ajol.info |

The aquatic invertebrate Daphnia magna (water flea) is a crucial species in freshwater ecosystems and has been shown to be sensitive to this compound. Chronic exposure to glyphosate can affect the life cycle of Daphnia magna, with studies observing that exposed individuals produced eggs that failed to develop successfully. amelica.org This can lead to a population decrease and potentially local extinction in environments contaminated with the herbicide. amelica.org

Research has demonstrated that even low concentrations of glyphosate-based herbicides can have significant negative effects on Daphnia magna. nih.gov Chronic life-cycle experiments have shown that commercial formulations can be more toxic than the active ingredient alone, affecting survival, growth, fecundity, and causing high rates of egg and embryo abortion. nih.govresearchgate.net For example, a significant reduction in the size of juvenile Daphnia magna was observed at concentrations as low as 0.05 mg/L for both glyphosate and a commercial formulation. nih.govresearchgate.net At a concentration of 1.35 mg/L of a Roundup formulation, a near 100% abortion rate of eggs and embryonic stages was observed. nih.govresearchgate.net

Table 2: Effects of this compound on Daphnia magna

| Effect | Concentration | Formulation | Reference |

|---|---|---|---|

| Reduced Juvenile Size | 0.05 mg a.i./L | Glyphosate and Roundup | nih.govresearchgate.net |

| Affected Growth, Fecundity, and Abortion Rate | 0.45 mg a.i./L | Roundup | nih.govresearchgate.net |

Glyphosate-based herbicides can be moderately to highly toxic to amphibians. nih.gov The toxicity varies between different formulations and species. For instance, the 48-hour LC50 values for Roundup® herbicide for tadpoles of four southwestern Australian frog species ranged from 8.1 to 32.2 mg/L. nih.gov In contrast, glyphosate isopropylamine itself was found to be practically nontoxic to the same frog species, indicating the significant role of other ingredients in the formulation's toxicity. nih.gov

Studies on North American frog species have also shown that formulations containing the surfactant polyethoxylated tallowamine (POEA) are moderately toxic to aquatic-phase amphibians, while glyphosate alone is practically nontoxic. epa.gov For example, 96-hour LC50 values for Roundup Original® for tadpoles of different frog species ranged from 2.0 to 5.1 mg acid equivalents/L. epa.govmamacoca.org Sublethal effects at lower concentrations can include slowed development and reduced growth. nih.gov

Invertebrates (e.g., Daphnia Magna life cycle effects)

Role of Formulations and Adjuvants in Aquatic Toxicity

The toxicity of glyphosate-based herbicides in aquatic environments is significantly influenced by the presence of adjuvants, particularly surfactants like polyoxyethylene amine (POEA). amelica.orgnih.gov These additives are included in formulations to enhance the efficacy of the herbicide but can be more toxic to aquatic organisms than the glyphosate active ingredient itself. researchgate.netnih.gov

Research has consistently shown that fully formulated glyphosate-based herbicides are more toxic than the active ingredient alone. nih.gov The general order of toxicity for the chemical components is often POEA > Roundup > glyphosate acid > isopropylamine salt of glyphosate. nih.gov In many cases, POEA is responsible for the majority of the toxicity of the formulated product to aquatic life. nih.gov For example, in crustaceans, POEA accounted for more than 86% of the toxicity of a Roundup formulation. nih.gov This highlights that the "inert" ingredients in herbicide formulations can be the primary drivers of adverse environmental impacts. researchgate.net

Genotoxic and Cytotoxic Effects in Aquatic Bioindicators

Glyphosate-based herbicides have been shown to have genotoxic (damaging to DNA) and cytotoxic (toxic to cells) effects on aquatic organisms, which are often used as bioindicators of environmental contamination. ni.bio.brnih.gov Fish are commonly used for this purpose, as they can respond to toxic compounds in ways similar to higher vertebrates. conicet.gov.ar

Studies on the fish species Cnesterodon decemmaculatus demonstrated that commercial glyphosate formulations could induce an increased frequency of micronuclei, which is an indicator of chromosomal damage. nih.gov These genotoxic effects were observed at concentrations that did not cause cellular cytotoxicity (cell death). nih.gov Another study on the fish Astyanax lacustris found that a glyphosate-based herbicide induced DNA damage and various cellular morphological changes even at very low concentrations. ni.bio.brscielo.br These findings underscore the potential for glyphosate-based products to pose a genotoxic and cytotoxic risk to aquatic life, even at levels below what is considered lethal. ni.bio.brscielo.br

Table 3: Genotoxic and Cytotoxic Effects of Glyphosate-based Herbicides on Fish

| Species | Herbicide Formulation | Effect | Reference |

|---|---|---|---|

| Cnesterodon decemmaculatus | Panzer®, Credit® | Increased micronuclei frequency (genotoxic) | nih.gov |

| Astyanax lacustris | Templo® | DNA damage, cellular morphological changes (cyto/genotoxic) | ni.bio.brscielo.br |

| Colossoma macropomum | GLI-UP® | Increased DNA damage, micronucleated erythrocytes | ni.bio.brscielo.br |

on Terrestrial Ecosystems

This compound, a common salt form of the herbicide glyphosate, can have notable impacts on terrestrial ecosystems, affecting non-target vegetation and the soil microbiome. agrogreat.compan-europe.info Its widespread use has prompted research into its unintended consequences on the health and diversity of these environments. agrogreat.compan-europe.info

Effects on Non-Target Vegetation

The primary route of exposure for non-target plants to this compound is through spray drift from treated areas. bioone.orgnih.gov The extent of the impact depends on several factors, including the dosage, the plant species, and environmental conditions. agrogreat.combioone.org

Sub-lethal doses of glyphosate have been shown to negatively affect the flowering of non-target plants. neptjournal.comnih.gov Studies have documented that such exposure can lead to a reduction in the cumulative number of flowers produced by certain plant species. neptjournal.comnih.gov For example, research on the effects of glyphosate spray drift on four non-target species revealed a significant negative impact on the cumulative flower numbers of Trifolium pratense and Lotus corniculatus. nih.gov However, the same study found no significant effects on Trifolium repens and a non-significant positive effect on the number of flowers of Cichorium intybus. nih.gov Interestingly, the study did not find that glyphosate significantly affected the timing of flowering for any of the four species. nih.gov These findings suggest that the impact on flowering can be species-specific.

Table 1: Effects of Glyphosate Spray Drift on Flowering of Non-Target Plant Species

| Species | Effect on Cumulative Flower Number | Effect on Flowering Time |

| Trifolium pratense | Significantly Negative nih.gov | Not Significant nih.gov |

| Lotus corniculatus | Significantly Negative nih.gov | Not Significant nih.gov |

| Trifolium repens | Not Significant nih.gov | Not Significant nih.gov |

| Cichorium intybus | Not Significantly Positive nih.gov | Not Significant nih.gov |

This compound can cause direct harm to non-target plants. agrogreat.com The severity of this phytotoxicity varies greatly among different plant species. agrogreat.com Symptoms of injury in sensitive plants can include yellowing, stunting, or wilting. agrogreat.com The primary mechanism of this toxicity is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is crucial for the synthesis of essential aromatic amino acids in plants. frontiersin.orgnih.gov This disruption ultimately leads to the plant's death. frontiersin.org Even at sub-toxic doses, glyphosate can have effects, sometimes causing a stimulatory effect known as hormesis, where plant growth is increased. cambridge.org However, it can also increase the susceptibility of plants to pathogens. bioone.orgcambridge.org

Decline in Plant Species Richness

Effects on Soil Microbiome and Microbial Activity

The introduction of this compound into the soil can alter the composition and abundance of the microbial community. pan-europe.info The shikimate pathway, which glyphosate targets, is present not only in plants but also in many fungi, bacteria, and archaea, making them susceptible to its effects. mdpi.comfrontiersin.org

A field study investigating the impact of glyphosate-based herbicide residues in soil found that they significantly shifted the bacterial community in the leaves of potato plants, with a higher abundance of potentially glyphosate-resistant bacteria like Xanthomonadaceae and Moraxellaceae. apsnet.org The same study also noted that the fungal community composition in the leaves was significantly altered by the combination of the herbicide and phosphate (B84403) fertilizers. apsnet.org However, no significant changes were observed in the microbial communities of the roots and tubers. apsnet.org

The impact of glyphosate on soil fungi can also be complex. Some research has demonstrated a negative effect on soil fungal biomass at high doses and changes in the structure of soil fungal communities with repeated applications. researchgate.net

Table 2: Summary of this compound Effects on Soil Microbial Communities

| Organism/Community | Observed Effect | Reference |

| General Soil Microbiome | Shifts in microbial community composition; potential increase in pathogenic fungi and decrease in beneficial microorganisms. pan-europe.info | pan-europe.info |

| Rhizosphere Bacteria (Soybean) | No significant change in overall diversity, but a decrease in the abundance of functional genes for nitrogen fixation. nih.gov | nih.gov |

| Leaf Endophytic Bacteria (Potato) | Significant shift in community composition, with an increase in potentially resistant bacteria (Xanthomonadaceae, Moraxellaceae). apsnet.org | apsnet.org |

| Leaf Endophytic Fungi (Potato) | Significant alteration in community composition when combined with phosphate fertilizers. apsnet.org | apsnet.org |

| Soil Fungi | Negative effect on biomass at high doses and changes in community structure with long-term application. researchgate.net | researchgate.net |

Impacts on Beneficial Microorganisms (e.g., nitrogen-fixing bacteria, mycorrhizal fungi)

The ecotoxicological effects of this compound on beneficial soil microorganisms are a subject of ongoing research, with studies indicating varied impacts depending on the specific organism and environmental conditions.

Nitrogen-Fixing Bacteria: Glyphosate has been shown to be toxic to the nitrogen-fixing bacteria that form symbiotic relationships with legumes. pan-international.org Research indicates that the herbicide can negatively affect these bacteria, leading to reduced nodulation, lower nodule biomass, and decreased levels of leghaemoglobin, an oxygen-carrying protein essential for nitrogen fixation. pan-international.org Consequently, both nitrogen fixation and its assimilation by the plant can be curtailed. pan-international.org Furthermore, studies on temperate grasslands have demonstrated that repeated annual applications of glyphosate can significantly reduce the populations of free-living diazotrophs (nitrogen-fixing microorganisms), with one study noting a density reduction of up to 82%. uba.ar

Conversely, other research has reported minimal or no significant effects. acs.orgnature.scot Some laboratory studies have indicated that adverse effects on soil fungi are typically observed only at glyphosate concentrations well above standard field application rates. nature.scot In studies involving glyphosate-resistant (GR) cultivars of cotton, corn, and soybean, AMF colonization of roots was not affected by glyphosate application. acs.org One study even noted that glyphosate could stimulate the growth of mycorrhizal fungi in vitro. researchgate.net

Table 1: Summary of this compound Impacts on Beneficial Microorganisms

| Organism Group | Specific Organism/Structure | Observed Effect | Quantitative Finding | Source(s) |

|---|---|---|---|---|

| Nitrogen-Fixing Bacteria | Free-living diazotrophs | Reduced population density | 82% reduction | uba.ar |

| Symbiotic nitrogen-fixing bacteria | Reduced nodulation and function | Inhibition of nodulation and leghaemoglobin | pan-international.org | |

| Arbuscular Mycorrhizal Fungi (AMF) | AMF Spores | Reduced viable spore density | 56% reduction | uba.ar |

| Arbuscules | Reduced formation in roots | 61% reduction | uba.ar | |

| AMF Spores & Colonization | Reduced spore count and root colonization | Decreased with higher application rates | researchgate.net | |

| AMF Colonization | No effect observed | N/A | acs.org |

Increased Colonization of Plant Pathogens

Research indicates that glyphosate can increase the susceptibility of plants to soil-borne pathogens. nih.govfrontiersin.org By disrupting the shikimate pathway, glyphosate interferes with the production of various phenolic compounds that are essential for a plant's natural defense mechanisms against pathogens. pan-international.orgnih.gov This impairment of plant immunity can leave crops more vulnerable to attack. nih.gov

There are documented reports of increased colonization by pathogens in the roots of crops like wheat and barley following burndown applications of glyphosate before planting. nih.gov Excessive application has been specifically linked to the development of diseases such as Fusarium head blight in agronomic crops. nih.gov The death of plants treated with glyphosate is often accelerated by an increased susceptibility to and colonization by root pathogens, including species of Fusarium and Rhizoctonia. frontiersin.org This effect is a significant indirect impact of the herbicide on the plant-soil ecosystem. pan-europe.infofrontiersin.org

Interference with Synthesis of Microbial Growth Compounds

The primary mode of action for glyphosate is the targeted inhibition of the shikimate pathway, a metabolic route present in plants, algae, and many microorganisms, but not in animals. pan-europe.infofrontiersin.orgresearchgate.net This pathway is fundamental for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. acs.orgfrontiersin.org These amino acids are vital building blocks for proteins and other essential compounds necessary for microbial growth and function.

Glyphosate specifically blocks the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). frontiersin.orgmst.dk The sensitivity of a microorganism to glyphosate depends on the class of EPSPS enzyme it possesses. frontiersin.org Microorganisms with the Class I EPSPS enzyme are generally sensitive to glyphosate, while those with the Class II enzyme are tolerant. frontiersin.org By impeding the function of this enzyme, this compound directly interferes with the ability of susceptible bacteria, fungi, archaea, and protozoa to synthesize these critical growth compounds, ultimately disrupting their metabolism and viability. frontiersin.orgmdpi.com

Effects on Soil Macro-organisms (e.g., Earthworms)

The effects of this compound on soil macro-organisms, particularly earthworms, are varied, with some studies indicating negative impacts on their health and behavior, while others report negligible or even stimulatory effects. mdpi.com

Several studies have reported adverse effects. Research on the earthworm species Eisenia fetida found that exposure to pure glyphosate, in the form of isopropylamine salt, resulted in a significant body mass loss of 14.8% to 25.9%. pan-europe.infohh-ra.org The same study observed that these worms died 22.2% to 33.3% faster when subjected to a stress test compared to unexposed worms. pan-europe.infohh-ra.org For other species like Lumbricus terrestris and Aporrectodea caliginosa, studies have documented significant reductions in cocoon production by as much as 70% and low survival rates. pan-europe.info Behavioral changes have also been noted, with research showing that this compound salt decreased the casting and movement activity of Lumbricus terrestris. pan-europe.info

However, the findings are not uniform and can be contradictory, particularly when comparing the pure active ingredient to its formulated products. For instance, the study that found biomass loss in E. fetida from pure glyphosate did not observe the same effect from two different Roundup® formulations. hh-ra.orgmdpi.com In contrast, another study concluded that glyphosate-based herbicide (GBH) products, including one containing this compound, decreased earthworm activity more than the active ingredients alone. pan-europe.info